(2,5-dioxopyrrolidin-1-yl) hexacosanoate
Description
(2,5-Dioxopyrrolidin-1-yl) hexacosanoate (CAS: 58047-86-2) is a long-chain fatty acid ester featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) group. This compound is structurally characterized by a hexacosanoate (C26) chain esterified to the NHS moiety. The NHS group is widely used as an activating agent for carboxylic acids in amide bond formation, making this compound valuable in bioconjugation and drug delivery applications .
Key physicochemical properties include:
- Molecular formula: C₃₁H₅₅NO₄
- Molecular weight: 513.78 g/mol
- Hydrophobicity: High due to the C26 alkyl chain, contrasting with shorter-chain analogs (e.g., C6–C12 esters) that exhibit lower hydrophobicity .
- Solubility: Limited in aqueous buffers but soluble in organic solvents like ethanol or DMSO. For example, methyl hexacosanoate (a related compound) has a solubility of 0.5 mg/mL in ethanol .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H55NO4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2*2-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCSYNKHVCFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O.CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Hexacosanoic acid is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere. NHS and DCC are added stoichiometrically (1:1:1 molar ratio), initiating the formation of an reactive O-acylisourea intermediate. This intermediate reacts with NHS to yield the succinimidyl ester, with dicyclohexylurea (DCU) as a byproduct.
Key Parameters :
Yield Optimization and Challenges
The steric bulk of hexacosanoic acid (C26) poses solubility challenges, often necessitating elevated temperatures (40–60°C) and extended reaction times (12–24 hours). In a representative study, similar NHS esters of C18–C22 fatty acids achieved yields of 70–85%. For hexacosanoic acid, yields may drop to 50–60% without optimized conditions.
Halophosphoric Acid Ester Method (One-Pot Synthesis)
A patented method bypasses carbodiimides by using halophosphoric acid esters (e.g., diphenyl chlorophosphate) as activating agents. This one-pot approach simplifies the synthesis and enhances scalability.
Protocol Overview
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Reagents : Hexacosanoic acid, NHS, and diphenyl chlorophosphate are combined in acetone or acetonitrile.
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Base : Sodium bicarbonate or triethylamine neutralizes HCl generated during the reaction.
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Conditions : The mixture is stirred at 50°C for 1–2 hours, followed by solvent evaporation and extraction with ethyl acetate.
Advantages :
Adaptations for Long-Chain Fatty Acids
Hexacosanoic acid’s low solubility in acetone necessitates solvent modification. DMF or toluene, with 10–20% co-solvents (e.g., THF), improves reactivity. Trials with C18 analogs demonstrated 80% yield in DMF, suggesting comparable efficiency for C26 derivatives under optimized conditions.
Transesterification of Pre-Formed Succinimidyl Esters
Transesterification offers an alternative route, particularly when hexacosanol is more accessible than hexacosanoic acid. This method involves reacting a short-chain succinimidyl ester (e.g., ethyl 2,5-dioxopyrrolidin-1-yl hexanoate) with hexacosanol under basic conditions.
Experimental Procedure
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Starting Material : Ethyl succinimidyl ester (1 equiv) and hexacosanol (5–10 equiv) are refluxed in toluene with catalytic sodium methoxide.
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Mechanism : Base-catalyzed nucleophilic acyl substitution displaces the ethoxy group with hexacosanol.
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Isolation : The product is purified via silica gel chromatography to remove unreacted alcohol.
Yield Considerations :
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Transesterification of C6–C12 esters achieves 75–97% yields.
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For C26, steric hindrance may reduce yields to 40–50%, necessitating excess alcohol and prolonged reaction times (48–72 hours).
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Carbodiimide-Mediated | 50–60% | High | Moderate | DCU removal, solubility issues |
| Halophosphoric Acid | 70–90% | High | High | Solvent optimization for C26 |
| Transesterification | 40–50% | Moderate | Low | Low efficiency with long chains |
Optimal Method : The halophosphoric acid ester method is preferred for industrial applications due to higher yields and fewer byproducts. Laboratory-scale synthesis may favor carbodiimide-mediated activation for its simplicity.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) hexacosanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the reaction yield and selectivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
N-(Hexacosanoyloxy)succinimide, also known as (2,5-dioxopyrrolidin-1-yl) hexacosanoate, is a chemical compound with the CAS No. 22102-68-7. It is a derivative of succinimide and belongs to the class of organic compounds known as pyrrolidine-2-ones.
Overview
N-(Hexacosanoyloxy)succinimide is notable for its long aliphatic chain, which provides unique properties such as increased hydrophobicity and the ability to interact with lipid membranes.
IUPAC Name: this compound
Molecular Weight: 493.8 g/mol
InChI Key: ZTTCVLLRTUELJR-UHFFFAOYSA-N
Scientific Research Applications
N-(Hexacosanoyloxy)succinimide has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
- Biology: The compound is utilized in biochemical assays and as a labeling reagent for proteins and peptides.
- Industry: It is used in the production of specialty chemicals and materials.
Mode of Action
The compound interacts with its targets through a process known as aminolysis. Environmental factors such as the presence of water and the type of ionic liquid used can influence its action. The action of N-(Hexacosanoyloxy)succinimide results in the transformation of a series of poly(succinates) into succinimide derivatives and corresponding diols under mild and metal-free conditions. Succinimides and their derivatives are known to be involved in various biochemical processes, including the transformation of waste polymers into value-added chemicals.
Related compounds
Other related compounds include:
- 2,5-Dioxopyrrolidin-1-yl palmitate, with a molecular weight of 353.5 g/mol .
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate, with a molecular weight of 282.29 g/mol .
- 2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate .
HDAS-PEG
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) hexacosanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison of Selected NHS Esters
Key Observations :
- Chain Length and Hydrophobicity: The hexacosanoate derivative (C26) is significantly more hydrophobic than shorter-chain analogs (C6–C12), which impacts solubility and biological interactions. For instance, C6–C12 esters are recommended for transdermal penetration enhancement due to moderate hydrophobicity, while the C26 analog may instead stabilize lipid bilayers or act in sustained-release systems .
- Functional Groups: Derivatives like the pyrene-containing butanoate (C4) introduce aromaticity, enabling fluorescence-based applications, whereas the hexacosanoate’s long chain enhances lipid compatibility .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Findings :
- The hexacosanoate ester’s low aqueous solubility necessitates formulation with organic solvents or lipid carriers, unlike shorter esters (e.g., C8 di-esters), which are more versatile in polar environments .
- Stability: Long-chain esters like hexacosanoate are less prone to hydrolysis than activated di-esters (e.g., octanedioate), which rapidly hydrolyze in aqueous media .
Comparison with Shorter-Chain Analogs :
Q & A
Q. Table 1. Key NMR Assignments for NHS-Ester Intermediates
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|---|
| H3A, H3B | 5.40–5.64 (t, J=8.1 Hz) | Xylopyranosyl H3 | |
| C=O (NHS) | 170.1 | Ester carbonyl |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | 0.5 | Preferred for stock solutions |
| PBS (pH 7.2) | 0.25 (1:1 EtOH:PBS) | Avoid prolonged storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
